molecular formula C8H6BrFO B580479 3-Bromo-2-fluoro-5-methylbenzaldehyde CAS No. 1257665-03-4

3-Bromo-2-fluoro-5-methylbenzaldehyde

Cat. No. B580479
CAS RN: 1257665-03-4
M. Wt: 217.037
InChI Key: UWXZGMZIJCSQAE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzaldehyde is a heterocyclic organic compound . It is a solid substance at room temperature . The CAS number for this compound is 1257665-03-4 .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrFO . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Organic Synthesis and Drug Discovery Applications

  • Synthesis of Complex Organic Compounds : The synthesis of complex organic molecules often relies on halogenated benzaldehydes as key intermediates due to their reactivity. For instance, the bromination and hydrolysis of related compounds have led to the development of methyl esters with high purity, showcasing the versatility of halogenated benzaldehydes in synthetic organic chemistry (Chen Bing-he, 2008).

  • Intermediates in Drug Discovery : The compound has been utilized as a precursor for synthesizing key intermediates in drug discovery, enhancing the efficiency and yield of pharmaceutical compounds. A notable example includes the improved synthesis route for a quinazoline derivative, which is a key intermediate in drug development, demonstrating the compound's significance in medicinal chemistry (K. Nishimura & T. Saitoh, 2016).

Theoretical and Experimental Studies

  • Spectroscopic and Theoretical Analysis : Studies involving density functional theory calculations and spectroscopic analyses, such as FT-IR and FT-Raman spectroscopy, have been conducted to explore the molecular structure, vibrational frequencies, and electronic properties of similar halogenated benzaldehydes. These studies provide insights into the molecular behavior and potential applications of these compounds in various fields (Sehar Iyasamy et al., 2016).

  • Structural Determination and Property Exploration : X-ray diffraction techniques and vibrational spectroscopy have been applied to investigate the molecular structure and properties of analogous compounds. Such studies not only confirm the structural parameters but also delve into the understanding of intermolecular interactions, crystal structures, and electronic configurations, providing a foundation for further research and application in material science and chemical engineering (Mahir Tursun et al., 2015).

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . Safety measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXZGMZIJCSQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681848
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257665-03-4
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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